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  • Product: 3-Ethoxy-2-methanesulfonylpent-2-enenitrile
  • CAS: 1704400-69-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 3-Ethoxy-2-methanesulfonylpent-2-enenitrile

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Ethoxy-2-methanesulfonylpent-2-enenitrile Abstract This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Ethoxy-2-methanesulfonylpent-2-enenitrile

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Ethoxy-2-methanesulfonylpent-2-enenitrile. Due to the absence of experimentally acquired spectra for this specific molecule in publicly accessible literature[1], this document synthesizes foundational NMR principles and data from structurally analogous compounds to offer a robust, predictive framework. The guide details the theoretical basis for the chemical shift assignments for each nucleus, presents the predicted data in a structured format, outlines a rigorous experimental protocol for future spectral acquisition, and is intended for researchers, scientists, and professionals in the fields of synthetic chemistry and drug development.

Introduction and Molecular Structure

3-Ethoxy-2-methanesulfonylpent-2-enenitrile is a multifunctional molecule featuring a unique electronic and structural arrangement. Its core is a pent-2-enenitrile backbone, substituted with an ethoxy group at the C3 position and a methanesulfonyl group at the C2 position. This configuration, with electron-donating (ethoxy) and electron-withdrawing (methanesulfonyl, nitrile) groups positioned across a double bond, creates a highly polarized system. Understanding the NMR landscape of this molecule is crucial for its unambiguous identification, purity assessment, and for predicting its chemical reactivity.

The key structural features influencing the NMR spectra are:

  • An α,β-unsaturated nitrile system.

  • A vinyl ether moiety (the ethoxy group attached to the double bond).

  • An electron-withdrawing methanesulfonyl group directly attached to the electron-rich double bond.

  • An ethyl group at the C4 position of the pentene chain.

This guide will deconstruct the molecule by functional group to predict the chemical environment and corresponding NMR signals for each proton and carbon nucleus.

Caption: Molecular structure of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile with atom numbering for NMR assignment.

Theoretical Framework and Prediction of Chemical Shifts

The predicted chemical shifts are derived from established principles of NMR spectroscopy and analysis of empirical data for related functional groups.

¹H NMR Spectrum Prediction

The proton spectrum is predicted to show five distinct signals, corresponding to the methanesulfonyl methyl, the ethyl group of the ethoxy moiety, and the ethyl group of the pentene chain.

  • Ethoxy Group (C6-H₂ and C7-H₃): The methylene protons (C6-H₂) are adjacent to an oxygen atom, which deshields them, placing their signal downfield. They will appear as a quartet due to coupling with the methyl protons (C7-H₃). The methyl protons will appear as a triplet. In vinyl ethers, the O-CH₂ signal typically appears in the range of δ 3.7-4.2 ppm.[2]

  • Pentene Ethyl Group (C4-H₂ and C5-H₃): These protons are part of an ethyl group attached to a double bond. The methylene protons (C4-H₂) are allylic and will be deshielded, appearing as a quartet coupled to the C5 methyl protons. The methyl protons (C5-H₃) will appear as a triplet.

  • Methanesulfonyl Group (C8-H₃): The methyl protons of the methanesulfonyl group are attached to a strongly electron-withdrawing sulfonyl group. This deshielding effect typically places the singlet for these protons in the δ 3.0-3.3 ppm range, as seen in related compounds like methyl methanesulfonate.[3]

¹³C NMR Spectrum Prediction

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight distinct signals.

  • Nitrile Carbon (C1): The carbon of a nitrile group (C≡N) typically resonates in the δ 115–120 ppm region.[4][5] Its chemical shift is influenced by the conjugation with the double bond.

  • Olefinic Carbons (C2 and C3): These carbons are part of a polarized double bond.

    • C3: This carbon is attached to the electropositive ethoxy group, which causes significant deshielding due to resonance, pushing its chemical shift far downfield. In vinyl ethers, the β-carbon (C-OR) is typically more deshielded than the α-carbon.[6] We predict this carbon to be in the δ 150-165 ppm range.

    • C2: This carbon is attached to two electron-withdrawing groups, the nitrile and the methanesulfonyl group. This will also result in a downfield shift, likely in the δ 110-125 ppm region.

  • Ethoxy Carbons (C6 and C7): The methylene carbon (C6), being directly attached to oxygen, will be significantly deshielded and is expected in the δ 60-70 ppm range.[7] The terminal methyl carbon (C7) will be found further upfield, typically around δ 14-16 ppm.

  • Pentene Ethyl Carbons (C4 and C5): The allylic methylene carbon (C4) will appear in the typical alkyl region, but slightly downfield due to its proximity to the double bond (δ 20-30 ppm). The methyl carbon (C5) will be further upfield (δ 10-15 ppm).

  • Methanesulfonyl Carbon (C8): The methyl carbon of the methanesulfonyl group is attached to the electron-withdrawing sulfonyl group, placing its signal in the δ 40-50 ppm range.[8]

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR data for 3-Ethoxy-2-methanesulfonylpent-2-enenitrile. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Atom AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
C6-H ₂ (Ethoxy)4.0 - 4.2Quartet (q)~7.1Deshielded by adjacent oxygen atom; typical for vinyl ethers.
C8-H ₃ (Sulfonyl)3.1 - 3.3Singlet (s)-Deshielded by the strongly electron-withdrawing SO₂ group.[3]
C4-H ₂ (Pentene)2.5 - 2.7Quartet (q)~7.5Allylic position, deshielded by the double bond.
C7-H ₃ (Ethoxy)1.4 - 1.6Triplet (t)~7.1Standard chemical shift for an ethyl group attached to oxygen.
C5-H ₃ (Pentene)1.1 - 1.3Triplet (t)~7.5Standard upfield chemical shift for a terminal methyl group.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Atom AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C 3 (Olefinic)160 - 165Vinyl ether carbon (β to oxygen), strongly deshielded by resonance.[6]
C 1 (Nitrile)115 - 120Typical range for α,β-unsaturated nitrile carbons.[5]
C 2 (Olefinic)112 - 118Olefinic carbon deshielded by adjacent nitrile and sulfonyl groups.
C 6 (Ethoxy CH₂)65 - 70Methylene carbon attached to electronegative oxygen.[9]
C 8 (Sulfonyl CH₃)42 - 46Methyl carbon attached to the electron-withdrawing SO₂ group.[8]
C 4 (Pentene CH₂)22 - 28Allylic carbon in the alkyl region.
C 7 (Ethoxy CH₃)14 - 16Standard upfield chemical shift for a terminal ethyl group carbon.
C 5 (Pentene CH₃)12 - 14Standard upfield chemical shift for a terminal methyl group.

Standard Experimental Protocol for NMR Data Acquisition

To validate the predictions herein, the following protocol is recommended for acquiring high-quality NMR spectra of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 1. Weigh 15-20 mg of sample prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 3. Add TMS as internal standard (δ = 0.0 ppm) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 5. Insert sample and lock/shim instrument prep4->acq1 acq2 6. Set temperature (e.g., 298 K) acq1->acq2 acq3 7. Acquire ¹H Spectrum (16-32 scans) acq2->acq3 acq4 8. Acquire ¹³C{¹H} Spectrum (e.g., 1024 scans, d1=2s) acq3->acq4 proc1 9. Fourier Transform FID acq4->proc1 proc2 10. Phase and baseline correction proc1->proc2 proc3 11. Calibrate spectra to TMS (0.0 ppm) proc2->proc3 proc4 12. Integrate ¹H peaks and assign multiplicities proc3->proc4 proc5 13. Assign ¹³C peaks and compare with prediction proc4->proc5

Caption: A standardized workflow for the NMR analysis of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh 15-20 mg of solid 3-Ethoxy-2-methanesulfonylpent-2-enenitrile or use an equivalent volume if it is an oil.

    • Transfer the sample into a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent (Chloroform-d, CDCl₃, is a suitable starting choice). Ensure the solvent is of high purity to avoid extraneous signals.[10][11]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard for both ¹H and ¹³C spectra (δ = 0.0 ppm).

    • Ensure the sample is fully dissolved, then filter it through a small plug of glass wool into a 5 mm NMR tube.

  • Instrumental Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Angle: 30-45 degrees.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16 to 32, depending on sample concentration.

    • Temperature: 298 K (25 °C).

  • Instrumental Parameters (¹³C NMR):

    • Spectrometer Frequency: 101 MHz (for a 400 MHz instrument).

    • Mode: Proton-decoupled.

    • Pulse Angle: 30-45 degrees.

    • Spectral Width: 0 to 220 ppm.[12]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. This is a crucial parameter to allow for the relaxation of all carbon nuclei, including those without attached protons.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation.

    • Perform manual phasing and baseline correction to ensure accurate integration and peak picking.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • For the ¹H spectrum, integrate all signals and determine the multiplicities and coupling constants (J-values) for all relevant peaks.

    • For the ¹³C spectrum, identify the chemical shift of each unique carbon atom.

Conclusion

This guide provides a detailed, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile. The analysis of constituent functional groups—vinyl ether, α,β-unsaturated nitrile, and methanesulfonyl moieties—allows for a robust estimation of chemical shifts and coupling patterns. The predicted data serves as a valuable benchmark for any future synthesis and characterization of this compound. The provided experimental protocol offers a standardized method to obtain high-fidelity spectra, which will be essential for validating these predictions and confirming the compound's structure. Further two-dimensional NMR experiments, such as HSQC and HMBC, would be invaluable for definitively assigning all proton and carbon signals.

References

  • Okuyama, T., Fueno, T., & Furukawa, J. (1970). The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3256-3257. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Ethyl vinyl ether NMR Spectrum. [Link]

  • Hatada, K., Takeshita, M., & Yuki, H. (1968). NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME ALKYL VINYL ETHERS AND METHYL VINYL SULFIDE. Tetrahedron Letters, 9(45), 4621-4624. [Link]

  • Zhang, Y., et al. (2020). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ethers). Polymer Chemistry, 11(29), 4786-4792. [Link]

  • Abraham, R. J., et al. (1998). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 36(S1), S21-S30. [Link]

  • Wiley-VCH. Methanesulfonyl chloride - Optional[1H NMR]. SpectraBase. [Link]

  • Kumar, A., et al. (2021). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Chemical Communications, 57(8), 1032-1035. [Link]

  • Wiley-VCH. Methanesulfonic acid (anhydrous) - 13C NMR. SpectraBase. [Link]

  • Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • PubChem. 3-ethoxy-2-methanesulfonylpent-2-enenitrile. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NextSDS. 3-ethoxy-2-methanesulfonylpent-2-enenitrile — Chemical Substance Information. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219. [Link]

  • LibreTexts Chemistry. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible-Light-Promoted Aerobic Oxidation. [Link]

  • Patiny, L. Simulate and predict NMR spectra. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Clark, J. interpreting C-13 NMR spectra. Chemguide. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

  • Wolkinger, V., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Molecules, 9(4), 209-222. [Link]

  • University of California, Los Angeles. 13-C NMR Chemical Shift Table. [Link]

Sources

Protocols & Analytical Methods

Method

nucleophilic substitution of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile with primary amines

Application Note: High-Yield Nucleophilic Vinylic Substitution ( SN​V ) of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile with Primary Amines Target Audience: Researchers, Synthetic Chemists, and Drug Development Profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Nucleophilic Vinylic Substitution ( SN​V ) of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile with Primary Amines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated experimental protocols, and substrate scope for the synthesis of highly functionalized enamines.

Executive Summary

The synthesis of highly functionalized nitrogen-containing scaffolds is a cornerstone of modern drug discovery. 3-Ethoxy-2-methanesulfonylpent-2-enenitrile (CAS 1704400-69-0) serves as an exceptional building block for these endeavors[1]. Structurally, it is a classic "push-pull" alkene, characterized by an electron-donating alkoxy leaving group and two potent electron-withdrawing groups (EWG)—a nitrile and a methanesulfonyl group—situated on the α -carbon.

When reacted with primary amines, this substrate undergoes a highly regioselective Nucleophilic Vinylic Substitution ( SN​V ) via an addition-elimination mechanism[2]. The resulting products, 3-(alkylamino)-2-methanesulfonylpent-2-enenitriles, are stable, highly conjugated enamines that serve as versatile precursors for complex heterocycles and active pharmaceutical ingredients (APIs)[3].

Mechanistic Principles & Causality

To optimize this transformation, one must understand the thermodynamic and kinetic driving forces governing the SN​V pathway. Push-pull alkenes are uniquely polarized; the electron density is heavily skewed toward the α -carbon, leaving the β -carbon highly electrophilic[4].

  • Nucleophilic Addition (Rate-Determining Step): The lone pair of the primary amine attacks the highly electrophilic β -carbon (C3). This step is facilitated by the profound inductive and resonance stabilization provided by the geminal -CN and -SO 2​ CH 3​ groups, which accommodate the developing negative charge to form a stabilized carbanionic (or zwitterionic) intermediate.

  • Elimination (Fast Step): The intermediate rapidly collapses. The nitrogen lone pair pushes electron density back through the π -system, expelling the ethoxide ion (-OEt).

  • Proton Transfer: The expelled ethoxide (or a second equivalent of the amine) deprotonates the intermediate ammonium species, yielding the neutral, highly stable enamine product.

SNV_Mechanism Substrate 1. Reactants 3-Ethoxy-2-methanesulfonylpent-2-enenitrile + Primary Amine (R-NH2) Attack 2. Nucleophilic Addition Amine lone pair attacks β-carbon (C3) Substrate->Attack Solvent (e.g., EtOH) Intermediate 3. Carbanion Intermediate Negative charge stabilized by -CN and -SO2Me (Push-Pull effect) Attack->Intermediate Rate-determining step Elimination 4. Elimination Step Expulsion of Ethoxide (-OEt) leaving group Intermediate->Elimination Fast Product 5. Final Product 3-(Alkylamino)-2-methanesulfonylpent-2-enenitrile (Stable Enamine) Elimination->Product Proton transfer

Mechanistic pathway of SNV addition-elimination on a push-pull alkene.

Experimental Design & Rationale

This protocol is engineered as a self-validating system . Every reagent choice and operational step is designed with explicit causality to ensure reproducibility and high fidelity.

  • Solvent Selection (Ethanol): Ethanol is chosen over non-polar solvents because its polar protic nature hydrogen-bonds with and stabilizes the highly polar zwitterionic transition state during the addition step, significantly accelerating the reaction rate.

  • Stoichiometry (1.2 Equivalents of Amine): A slight excess of the primary amine is utilized. This serves a dual purpose: it drives the equilibrium forward according to Le Chatelier's principle and acts as a mild proton scavenger, eliminating the need for external bases (like triethylamine or DBU) which could complicate purification.

  • Temperature Control: Because the substrate is highly activated, aliphatic primary amines react efficiently at room temperature. Heating is only introduced for less nucleophilic aromatic amines (e.g., anilines) to overcome their higher activation energy barrier.

Step-by-Step Protocol

Reagents Required
  • 3-Ethoxy-2-methanesulfonylpent-2-enenitrile (1.0 eq, limiting reagent)

  • Primary Amine (1.2 eq)

  • Absolute Ethanol (Reaction solvent, 0.2 M relative to substrate)

  • Ethyl Acetate and Brine (For workup)

Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Ethoxy-2-methanesulfonylpent-2-enenitrile (1.0 mmol).

  • Solvent Addition: Dissolve the substrate in 5.0 mL of absolute ethanol. Stir until a homogenous solution is achieved.

  • Amine Addition: Add the primary amine (1.2 mmol) dropwise over 2 minutes at room temperature.

    • Self-Validation Cue: A distinct color change from colorless/pale yellow to a deeper yellow or orange is typically observed within minutes, indicating the formation of the highly conjugated enamine π -system.

  • In-Process Monitoring: Stir the reaction at room temperature. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent. The product will appear as a highly UV-active spot with a lower Rf​ value than the starting material due to increased polarity.

  • Quenching & Extraction: Once TLC indicates complete consumption of the starting material (typically 2–4 hours), concentrate the mixture under reduced pressure to remove ethanol. Dilute the resulting residue with Ethyl Acetate (15 mL) and wash with distilled water (10 mL) followed by brine (10 mL).

    • Causality: The aqueous washes effectively partition and remove the expelled ethanol and any unreacted aliphatic amine, leaving the highly organic enamine product in the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from hot ethanol to yield the analytically pure 3-(alkylamino)-2-methanesulfonylpent-2-enenitrile.

Experimental_Workflow Prep Reaction Setup Mix substrate & amine in EtOH at RT Monitor TLC Monitoring Check for consumption of starting material Prep->Monitor Workup Aqueous Workup Quench & Extract (EtOAc / H2O) Monitor->Workup Purify Purification Flash Chromatography or Recrystallization Workup->Purify Analyze Characterization NMR, IR, HRMS Purify->Analyze

Standard experimental workflow for the synthesis of push-pull enamines.

Quantitative Data & Substrate Scope

The reaction exhibits broad tolerance for various primary amines. The table below summarizes expected quantitative outcomes based on the nucleophilicity and steric hindrance of the amine class.

Amine ClassificationRepresentative Primary AmineReaction Time (h)Temperature (°C)Expected Isolated Yield (%)Typical Product Appearance
Aliphatic (Unbranched) Propylamine2.02592 - 95Pale yellow solid
Alicyclic (Sterically Hindered) Cyclohexylamine3.52585 - 88Yellow crystalline solid
Benzylic Benzylamine2.52589 - 91Off-white to pale yellow solid
Aromatic (Less Nucleophilic) Aniline8.0 - 12.05070 - 75Deep yellow to orange solid

Data Interpretation: Aliphatic amines react swiftly and quantitatively at ambient temperatures. Aromatic amines, possessing lone pairs delocalized into their aromatic rings, are weaker nucleophiles; therefore, they require elevated temperatures and extended reaction times to achieve high conversions.

Troubleshooting & Analytical Validation

To ensure the highest scientific integrity, researchers should be aware of the following troubleshooting checkpoints:

  • Issue: Incomplete Conversion.

    • Cause: Trace moisture in the solvent can lead to competitive hydrolysis of the ethoxy group, forming a stable enol/ketone byproduct that resists amine attack.

    • Solution: Ensure the use of anhydrous absolute ethanol and dry glassware.

  • Issue: E/Z Isomerization in NMR.

    • Observation: 1 H and 13 C NMR spectra may show peak doubling.

    • Explanation: Push-pull enamines often exist as a mixture of E and Z isomers in solution due to restricted rotation around the C=C bond, which has significant single-bond character caused by the push-pull resonance delocalization. This is an expected physical phenomenon, not an impurity.

  • Analytical Validation (IR Spectroscopy): Successful substitution is definitively confirmed via Infrared (IR) spectroscopy. Look for the appearance of a sharp N-H stretch (~3200–3300 cm −1 ) and a significant shift in the nitrile (C N) stretching frequency. The profound conjugation in the product lowers the C N stretch from a typical ~2250 cm −1 down to ~2190–2210 cm −1 .

References

  • 3-ethoxy-2-methanesulfonylpent-2-enenitrile — Chemical Substance Inform
  • Versatile Reactivities of 3-Methyl-5-nitropyrimidin-4(3H)-one - Imperial College London.
  • New Donor-Acceptor Stenhouse Adducts as Visible and Near Infrared Light Polymerization Photoinitiators - PMC (N
  • Theilheimer's Synthetic Methods of Organic Chemistry - Karger Publishers.

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Amino-3-ethyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Pyrazole Synthesis The pyrazole nucleus is a cornerstone in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrazole Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a multitude of pharmacologically active agents. Its prevalence in blockbuster drugs highlights its significance as a privileged scaffold. The reaction between activated enol ethers and hydrazines represents a robust and highly convergent strategy for the synthesis of substituted pyrazoles.[1][2] This application note provides a comprehensive, in-depth guide to the experimental procedure for reacting 3-Ethoxy-2-methanesulfonylpent-2-enenitrile with hydrazines, leading to the formation of 5-Amino-3-ethyl-1H-pyrazole-4-carbonitrile, a valuable building block for further chemical exploration.

Reaction Overview and Mechanism

The core of this synthetic protocol is the cyclocondensation reaction between an electron-poor enol ether and a hydrazine. The starting material, 3-Ethoxy-2-methanesulfonylpent-2-enenitrile, is a highly activated enol ether due to the presence of two potent electron-withdrawing groups: the nitrile (-CN) and the methanesulfonyl (-SO₂CH₃) moieties. This activation renders the vinylic carbon susceptible to nucleophilic attack by hydrazine.

The reaction proceeds through a well-established mechanism. Initially, the hydrazine undergoes a nucleophilic attack on the β-carbon of the enol ether, leading to the displacement of the ethoxy group. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Subsequent tautomerization yields the stable aromatic pyrazole ring.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-Ethoxy-2-methanesulfonylpent-2-enenitrile≥98%Commercially available or synthesized in-houseStarting material.
Hydrazine hydrate (N₂H₄·H₂O)Reagent GradeMajor chemical suppliersHighly toxic and corrosive. Handle with extreme care.
Phenylhydrazine≥97%Major chemical suppliersToxic. Handle with care.
Ethanol (EtOH)Anhydrous, ≥99.5%Major chemical suppliersReaction solvent.
Ethyl acetate (EtOAc)ACS GradeMajor chemical suppliersFor extraction and chromatography.
HexanesACS GradeMajor chemical suppliersFor chromatography.
Glacial Acetic AcidACS GradeMajor chemical suppliersOptional catalyst.
Sodium sulfate (Na₂SO₄)AnhydrousMajor chemical suppliersDrying agent.
Deuterated solvents (e.g., DMSO-d₆, CDCl₃)NMR GradeMajor chemical suppliersFor NMR analysis.
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Flash chromatography setup

  • Melting point apparatus

  • High-resolution mass spectrometer (HRMS)

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C)

  • Fourier-Transform Infrared (FT-IR) spectrometer

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-ethyl-1H-pyrazole-4-carbonitrile

This protocol details the reaction of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile with hydrazine hydrate.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 3-Ethoxy-2-methanesulfonylpent-2-enenitrile (1.0 eq) in anhydrous ethanol (20 mL).

  • Reagent Addition: While stirring the solution at room temperature, slowly add hydrazine hydrate (1.2 eq) dropwise via a syringe or dropping funnel. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexanes, 1:1 v/v). The starting material should be consumed over this period.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Product Isolation: Cool the concentrated solution in an ice bath. The product may precipitate as a solid. If a solid forms, collect it by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Purification: If the product does not precipitate or if further purification is required, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure 5-Amino-3-ethyl-1H-pyrazole-4-carbonitrile.

Protocol 2: Synthesis of 5-Amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol outlines the procedure for reacting 3-Ethoxy-2-methanesulfonylpent-2-enenitrile with phenylhydrazine.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 3-Ethoxy-2-methanesulfonylpent-2-enenitrile (1.0 eq) in anhydrous ethanol (25 mL).

  • Reagent Addition: To the stirred solution at room temperature, add phenylhydrazine (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC (eluent: ethyl acetate/hexanes, 3:7 v/v).

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Dissolve 3-Ethoxy-2-methanesulfonylpent-2-enenitrile in anhydrous ethanol under N₂ add_reagent Add Hydrazine (or Phenylhydrazine) setup->add_reagent Stir reflux Reflux for 4-8 hours add_reagent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate isolate Isolate by Filtration or Extraction concentrate->isolate purify Purify by Column Chromatography isolate->purify

Caption: Experimental workflow for the synthesis of 5-aminopyrazoles.

Characterization of the Expected Product: 5-Amino-3-ethyl-1H-pyrazole-4-carbonitrile

The successful synthesis of the target compound can be confirmed through various analytical techniques. Below are the expected characterization data based on analogous structures found in the literature.[1][3]

TechniqueExpected Observations
¹H NMR (DMSO-d₆)δ (ppm): ~1.1 (t, 3H, -CH₂CH₃ ), ~2.4 (q, 2H, -CH₂ CH₃), ~5.8 (br s, 2H, -NH₂ ), ~11.5 (br s, 1H, -NH -)
¹³C NMR (DMSO-d₆)δ (ppm): ~14 (-CH₂CH₃ ), ~20 (-CH₂ CH₃), ~80 (C -CN), ~118 (-C N), ~150 (C -ethyl), ~155 (C -NH₂)
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): ~3400-3200 (N-H stretching), ~2220 (C≡N stretching), ~1640 (N-H bending)
HRMS (ESI+)m/z: Calculated for C₆H₈N₄ [M+H]⁺, observed value should be within ±5 ppm.
Melting Point Expected to be a crystalline solid with a distinct melting point.

Reaction Mechanism Diagram

Caption: Proposed mechanism for pyrazole formation.

Safety Precautions

Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic. All manipulations must be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Inhalation: Avoid breathing vapors. In case of inhalation, move to fresh air immediately and seek medical attention.

  • Skin Contact: Avoid contact with skin. In case of contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: In case of contact with eyes, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reflux time and continue to monitor by TLC. A small amount of glacial acetic acid can be added as a catalyst.
Decomposition of starting material or productEnsure the reaction is carried out under an inert atmosphere. Purify the product promptly after work-up.
Multiple spots on TLC after reaction Formation of side productsOptimize the reaction temperature and time. Ensure the purity of starting materials.
Incomplete cyclizationA small amount of acid or base catalyst can be added to promote cyclization.
Difficulty in purification Product is highly polarUse a more polar eluent system for column chromatography (e.g., with methanol).
Product co-elutes with impuritiesTry a different solvent system for chromatography or consider recrystallization.

Conclusion

The synthesis of 5-Amino-3-ethyl-1H-pyrazole-4-carbonitrile from 3-Ethoxy-2-methanesulfonylpent-2-enenitrile and hydrazines is a reliable and efficient method for accessing this valuable heterocyclic building block. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently and safely perform this important transformation. The versatility of the pyrazole scaffold ensures that the products of this reaction will continue to be of high interest in the fields of medicinal chemistry and materials science.

References

  • Elgemeie, G. H., and H. A. Ali. "The Chemistry of 5-Aminopyrazoles." Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 25. [Link]

  • Fustero, S., et al. "A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection." Scientific Research Publishing, 2013. [Link]

  • Al-Zaydi, K. M. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, vol. 14, no. 1, 2008, pp. 154-66. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield for 3-Ethoxy-2-methanesulfonylpent-2-enenitrile Synthesis

Welcome to the Technical Support Center dedicated to the synthesis of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to the synthesis of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer optimized protocols to enhance the yield and purity of this valuable synthetic intermediate.

Proposed Synthetic Pathway

The synthesis of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile can be effectively achieved through the condensation of an active methylene compound, methanesulfonylacetonitrile, with an orthoester, triethyl orthopropionate. This reaction is a variation of the Knoevenagel condensation and provides a direct route to the desired enol ether product.[1] The reaction typically proceeds by heating the reactants, often with a catalyst such as acetic anhydride, which facilitates the condensation and subsequent elimination of ethanol.

Synthetic_Pathway Methanesulfonylacetonitrile Methanesulfonylacetonitrile Intermediate Unstable Intermediate Methanesulfonylacetonitrile->Intermediate + Triethyl_orthopropionate Triethyl orthopropionate Triethyl_orthopropionate->Intermediate + Product 3-Ethoxy-2-methanesulfonylpent-2-enenitrile Intermediate->Product Heat (Δ) -2 EtOH Ethanol Ethanol (byproduct) Intermediate->Ethanol

Caption: Proposed synthesis of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile.

Q1: My reaction yield is consistently low or I am observing no product formation. What are the potential causes and how can I address them?

A1: Low or no yield in this condensation reaction can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Purity:

    • Methanesulfonylacetonitrile: This active methylene compound is the core nucleophile. Its purity is crucial. If the pKa is too high due to impurities, deprotonation will be inefficient.[2] Consider recrystallization if the purity is questionable.

    • Triethyl orthopropionate: This reagent can hydrolyze over time if exposed to atmospheric moisture. Use a freshly opened bottle or distill it prior to use.

    • Solvents and Moisture: Ensure all solvents are anhydrous. Moisture will react with the orthoester and can inhibit the reaction.[3]

  • Reaction Conditions:

    • Temperature: This reaction typically requires heating to drive the condensation and elimination of ethanol. A reaction temperature of around 140°C is a good starting point.[4] If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Insufficient reaction time will result in incomplete conversion.[2]

  • Removal of Byproducts:

    • The reaction produces ethanol as a byproduct. According to Le Chatelier's principle, its removal will drive the equilibrium towards the product.[3] Consider setting up the reaction with a Dean-Stark apparatus or a short-path distillation head to continuously remove the ethanol as it is formed.

Troubleshooting_Low_Yield start Low or No Yield check_reagents Check Reagent Purity (Nitrile, Orthoester) start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok Yes purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No check_conditions Verify Reaction Conditions (Temp., Time) conditions_ok Conditions Correct check_conditions->conditions_ok Yes optimize_conditions Optimize Temp./Time check_conditions->optimize_conditions No check_byproduct Is Ethanol Being Removed? byproduct_ok Yes check_byproduct->byproduct_ok Yes remove_byproduct Use Dean-Stark/ Distillation Head check_byproduct->remove_byproduct No reagents_ok->check_conditions conditions_ok->check_byproduct byproduct_ok->optimize_conditions

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: Side product formation is often related to reaction temperature and stoichiometry.

  • Thermal Decomposition: At very high temperatures, the starting materials or the product, which contains multiple functional groups, may decompose. Carefully control the reaction temperature and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Self-Condensation: While less likely with methanesulfonylacetonitrile compared to other active methylene compounds, self-condensation can occur under harsh basic conditions.[2] Since this proposed synthesis is typically run without a strong base, this is less of a concern.

  • Stoichiometry: The molar ratio of the reactants can influence the formation of side products. A slight excess of the orthoester is sometimes used to ensure complete conversion of the more valuable active methylene compound. Experiment with varying the stoichiometry to find the optimal ratio for your system.

Q3: The reaction appears to be incomplete, even after prolonged reaction time. What should I do?

A3: Incomplete reactions are a common issue.

  • Insufficient Heating: Ensure the reaction mixture is reaching the target temperature. Use a high-boiling solvent if necessary to achieve higher temperatures, although this reaction is often run neat.

  • Inefficient Mixing: For a neat reaction, ensure vigorous stirring to maintain a homogeneous mixture and efficient heat transfer.

  • Byproduct Accumulation: As mentioned, the accumulation of ethanol can slow down or even stall the reaction. Ensure its effective removal.[3]

Q4: I am having difficulty with the purification of the final product. What are the recommended strategies?

A4: The purification of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile can be achieved through several methods.

  • Vacuum Distillation: Since the product is likely a high-boiling liquid, vacuum distillation is the preferred method for purification on a larger scale.[4] This will separate the product from non-volatile impurities and any remaining starting materials.

  • Column Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica gel is a good option.[5] A gradient of ethyl acetate in hexanes would be a suitable eluent system to try.

  • Aqueous Workup: Before distillation or chromatography, an aqueous workup can help remove some impurities. However, be cautious as the product may have some water solubility or could be prone to hydrolysis under acidic or basic conditions. A neutral wash with brine is often a safe choice.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for this synthesis?

    • A1: The optimal temperature is typically in the range of 140-160°C.[4] It is advisable to conduct small-scale experiments to determine the ideal temperature that provides a good reaction rate without significant decomposition.

  • Q2: Is a catalyst necessary for this reaction?

    • A2: While the reaction can proceed thermally, a catalyst like acetic anhydride can accelerate the reaction rate. Other catalysts used in similar condensations include weak bases like piperidine or ammonium acetate, though these are more common when the electrophile is an aldehyde or ketone.[1]

  • Q3: Which solvent is most suitable?

    • A3: This reaction is often performed neat (without a solvent). If a solvent is required, a high-boiling, inert solvent such as toluene or xylene could be used, which would also allow for the azeotropic removal of ethanol.[2]

  • Q4: How can I effectively monitor the reaction's progress?

    • A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) and visualize the spots with a UV lamp or an appropriate stain. Gas Chromatography (GC) can also be used for more quantitative monitoring of the disappearance of starting materials and the appearance of the product.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile

This is a generalized protocol and may require optimization.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle with a temperature controller, and a short-path distillation head with a collection flask. All glassware should be oven-dried and assembled under a nitrogen atmosphere.

  • Reagents: To the reaction flask, add methanesulfonylacetonitrile (1.0 equivalent) and triethyl orthopropionate (1.2 equivalents).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 140-150°C.

  • Byproduct Removal: Ethanol will begin to distill over. Continue heating and collecting the ethanol. The reaction is typically complete when ethanol evolution ceases.

  • Monitoring: Monitor the reaction by TLC until the methanesulfonylacetonitrile spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. The crude product can be purified directly by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus using the crude reaction mixture.

  • Distillation: Slowly reduce the pressure and gently heat the flask. Collect the fractions that distill over at the expected boiling point of the product. The forerun will likely contain any unreacted starting materials.

Data Presentation

Table 1: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Low/No Yield Presence of moistureUse anhydrous reagents and solvents.[3]
Low reaction temperatureIncrease temperature to 140-160°C.[4]
Incomplete reactionEnsure removal of ethanol byproduct.[3]
Side Products Thermal decompositionMaintain strict temperature control.
Incorrect stoichiometryOptimize the molar ratio of reactants.
Purification Difficulty ImpuritiesPurify crude product by vacuum distillation or column chromatography.[4][5]
Table 2: Hypothetical Effect of Temperature on Yield
EntryTemperature (°C)Reaction Time (h)Yield (%)
1120845
2140685
3160582 (some decomposition observed)

References

  • BenchChem. (2025). Optimizing Reaction Conditions for Knoevenagel Condensation. BenchChem Technical Support Center.
  • Chakraborty, S., et al. (2022). Recent Developments in Knoevenagel Condensation Reaction: A Review. Semantic Scholar.
  • Soleimani, E., et al. (2011). Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction. Green Chemistry, 13.
  • Wikipedia. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
  • Organic Syntheses. (n.d.).
  • PubChem. (n.d.). 3-ethoxy-2-methanesulfonylpent-2-enenitrile.
  • Thermo Fisher Scientific. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Supplementary Information. (n.d.). General procedure for the synthesis of ß-ketonitrile.

Sources

Optimization

Technical Support Center: Optimizing 3-Ethoxy-2-methanesulfonylpent-2-enenitrile Condensation

Welcome to the Technical Support Center for the synthesis of 3-ethoxy-2-methanesulfonylpent-2-enenitrile (CAS: 1704400-69-0) . This compound is a highly versatile small-molecule scaffold, frequently utilized by drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-ethoxy-2-methanesulfonylpent-2-enenitrile (CAS: 1704400-69-0) . This compound is a highly versatile small-molecule scaffold, frequently utilized by drug development professionals for the construction of functionalized pyrimidines, pyridines, and other heterocyclic active pharmaceutical ingredients (APIs).

The standard synthetic route involves a Knoevenagel-type condensation between methanesulfonylacetonitrile and triethyl orthopropionate, typically mediated by acetic anhydride . While robust, this reaction is susceptible to competing side pathways that generate yield-limiting impurities. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-purity yields.

Mechanistic Causality & Reaction Pathways

To eliminate side products, one must first understand the causality of their formation. The desired reaction proceeds via the nucleophilic attack of the active methylene (methanesulfonylacetonitrile) on the activated orthoester, forming a transient hemiacetal intermediate. Subsequent elimination of ethanol, driven by heat and the scavenging effect of acetic anhydride, yields the target enol ether.

However, three primary side reactions compete with this pathway:

  • Hydrolysis: Trace moisture hydrolyzes the intermediate or the product, yielding a ketone (2-methanesulfonyl-3-oxopentanenitrile).

  • Direct Acetylation: Acetic anhydride acts as an electrophile, directly attacking the active methylene to form 2-methanesulfonyl-3-oxobutanenitrile.

  • Bis-Condensation (Dimerization): Excess active methylene attacks the hemiacetal intermediate before elimination occurs, forming a bis-adduct.

MechanisticPathway SM Methanesulfonylacetonitrile + Triethyl orthopropionate Intermediate Hemiacetal Intermediate (Transient) SM->Intermediate Ac2O, Heat Acetylation 2-Methanesulfonyl- 3-oxobutanenitrile (Acetylation Impurity) SM->Acetylation +Ac2O (Direct Reaction) Target 3-Ethoxy-2-methanesulfonyl- pent-2-enenitrile (Target) Intermediate->Target -EtOH Hydrolysis 2-Methanesulfonyl- 3-oxopentanenitrile (Hydrolysis Impurity) Intermediate->Hydrolysis +H2O (Trace Moisture) BisAdduct Bis-condensation Adduct (Dimer) Intermediate->BisAdduct +SM (Excess Active Methylene)

Figure 1: Mechanistic pathway of 3-ethoxy-2-methanesulfonylpent-2-enenitrile synthesis and side reactions.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major impurity with a mass indicating the loss of the ethyl group and addition of oxygen (Hydrolysis Product). How do I prevent this? A1: You are observing the formation of 2-methanesulfonyl-3-oxopentanenitrile. Orthoesters and their resulting enol ethers are highly sensitive to moisture .

  • Causality: Water outcompetes the active methylene for the orthoester, or it hydrolyzes the transient hemiacetal intermediate before the elimination step can lock the structure into the stable enol ether.

  • Solution: Implement strict anhydrous conditions. Pre-dry the methanesulfonylacetonitrile (e.g., via azeotropic distillation with toluene). Ensure the triethyl orthopropionate and acetic anhydride are freshly distilled or stored over activated 3Å molecular sieves. Run the reaction under a continuous positive pressure of dry Nitrogen or Argon.

Q2: I am seeing a significant amount of a bis-condensation adduct (dimer). Why does this form? A2: This occurs when the stoichiometry or mixing kinetics are suboptimal.

  • Causality: When the local concentration of the active methylene is high relative to the orthoester, a second molecule of methanesulfonylacetonitrile attacks the hemiacetal intermediate instead of allowing it to eliminate ethanol.

  • Solution: Increase the equivalents of triethyl orthopropionate from the standard 1.1 eq to 1.5–2.0 eq. Ensure the active methylene is completely dissolved and the mixture is highly agitated before the application of heat.

Q3: There is an acetylated impurity (2-methanesulfonyl-3-oxobutanenitrile) in my crude mixture. How do I suppress this? A3: This is a chemoselectivity issue related to the dual role of acetic anhydride.

  • Causality: Acetic anhydride is intended to act as an ethanol scavenger (driving the equilibrium forward by forming ethyl acetate and acetic acid). However, at elevated initial temperatures, it acts as a competing electrophile, directly acetylating the highly nucleophilic active methylene.

  • Solution: Control the thermal gradient. Do not mix all reagents at reflux. Instead, mix the active methylene and orthoester first, then add the acetic anhydride dropwise at a lower temperature (e.g., 60–80 °C) before ramping up to the final condensation temperature (100–110 °C).

TroubleshootingTree Start Impurity Detected in HPLC/GC Q1 Is it a Hydrolysis Product (Ketone)? Start->Q1 Sol1 Dry solvents & reagents; Use inert gas (N2/Ar) Q1->Sol1 Yes Q2 Is it an Acetylated Side Product? Q1->Q2 No Sol2 Reduce Ac2O equivalents; Lower initial temp Q2->Sol2 Yes Q3 Is it a Bis-adduct (Dimer)? Q2->Q3 No Sol3 Increase Orthoester equivalents (>1.5 eq) Q3->Sol3 Yes

Figure 2: Decision tree for identifying and resolving common condensation side products.

Optimization Data Summary

The following table summarizes the quantitative impact of parameter adjustments on the reaction profile. Data is normalized to HPLC area percent (%).

Reaction ConditionTarget Yield (%)Hydrolysis Impurity (%)Acetylation Impurity (%)Bis-Adduct Impurity (%)
Standard Baseline (1.1 eq Orthoester, 2.0 eq Ac₂O, 100°C, Open Air)65.015.010.010.0
Excess Orthoester (1.5 eq Orthoester, 2.0 eq Ac₂O, 100°C, Open Air)75.012.010.0< 2.0
Strict Anhydrous (1.5 eq Orthoester, 2.0 eq Ac₂O, 100°C, N₂ Atm)88.0< 1.09.0< 2.0
Optimized Protocol (1.5 eq Orthoester, 1.2 eq Ac₂O, 80°C 110°C, N₂ Atm)95.0 < 1.0 < 2.0 < 2.0

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical step contains an in-process control (IPC) to ensure the causality of the reaction is maintained before proceeding.

Step 1: System Preparation & Validation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a distillation head, and a thermometer.

  • Purge the system with inert gas (N₂ or Ar) for 15 minutes.

  • Validation Check: Perform a Karl Fischer titration on the triethyl orthopropionate and acetic anhydride. Proceed only if water content is < 50 ppm.

Step 2: Reagent Loading

  • Add methanesulfonylacetonitrile (1.0 eq, 100 mmol) to the flask.

  • Add triethyl orthopropionate (1.5 eq, 150 mmol).

  • Stir at 40 °C until the active methylene is completely dissolved, forming a homogenous mixture.

  • Causality Note: Dissolving the active methylene in excess orthoester prior to catalyst addition prevents local concentration spikes, eliminating the bis-adduct side product.

Step 3: Controlled Condensation

  • Heat the mixture to 80 °C.

  • Begin dropwise addition of acetic anhydride (1.2 eq, 120 mmol) via the dropping funnel over 30 minutes.

  • Causality Note: The controlled addition at 80 °C ensures the orthoester is activated and reacts with the active methylene faster than the acetic anhydride can directly acetylate it.

Step 4: Distillation-Driven Equilibrium

  • Once addition is complete, raise the internal temperature to 105–110 °C.

  • Allow the generated ethanol, ethyl acetate, and acetic acid to distill off.

  • Validation Check: Monitor the distillate volume. The reaction is nearing completion when the theoretical volume of volatile byproducts (approx. 200-250 mmol total volatiles) is collected.

Step 5: Isolation & Isomeric Purity Validation

  • Cool the reaction mixture to 40 °C and apply a vacuum to remove residual volatiles.

  • Triturate the resulting crude oil with cold methyl tert-butyl ether (MTBE) or isopropanol to induce crystallization.

  • Filter the solid and wash with ice-cold MTBE.

  • Validation Check: Analyze via ¹H-NMR. The target (Z)-3-ethoxy-2-methanesulfonylpent-2-enenitrile should exhibit a single distinct olefinic/ethoxy environment. The absence of a secondary, shifted ethoxy quartet validates the suppression of the E-isomer and confirms high stereoselectivity.

References

  • National Center for Biotechnology Information (PMC). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. URL:[Link]

  • MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized building blocks. 3-Ethoxy-2-methanesulfonylpent-2-enenitrile (CAS: 1704400-69-0) is a prime exa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized building blocks. 3-Ethoxy-2-methanesulfonylpent-2-enenitrile (CAS: 1704400-69-0) is a prime example of a deceptively complex molecule [1]. It features a push-pull α,β -unsaturated nitrile system, a strongly electron-withdrawing methanesulfonyl group, and an acid-sensitive enol ether moiety.

This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind each purification step, ensuring your workflows are robust, reproducible, and self-validating.

Workflow Visualization: Purification Decision Tree

To prevent unnecessary yield loss, always assess the crude purity before committing to a purification method. The following workflow dictates the optimal path based on initial analytical data.

PurificationWorkflow Crude Crude 3-Ethoxy-2-methanesulfonylpent-2-enenitrile (Mixture of E/Z isomers + impurities) Assess Assess Purity & Stability (LC-MS / 2D TLC) Crude->Assess Decision Purity > 90%? Assess->Decision Chromatography TEA-Deactivated Silica Gel Chromatography (1% TEA) Decision->Chromatography No Recryst Low-Temp Dual-Solvent Recrystallization (EtOAc/Heptane) Decision->Recryst Yes Chromatography->Recryst Pre-purified Intermediate Pure Pure Target Compound (>98% Purity, Isomerically Pure) Recryst->Pure

Decision tree for the purification of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile.

Troubleshooting Guide & FAQs

Q1: My compound degrades into a complex mixture during standard silica gel chromatography. What is the mechanistic cause, and how do I prevent it? A1: The 3-ethoxy group in your compound forms an enol ether. Standard silica gel is inherently acidic (pH ~4.5–5.5). When exposed to these acidic silanol groups, the lone pair on the enol oxygen delocalizes, protonating the β -carbon to form a highly reactive oxonium ion intermediate. Ambient moisture then attacks this intermediate, resulting in rapid hydrolysis into the corresponding β -keto nitrile (2-methanesulfonyl-3-oxopentanenitrile) [2].

  • The Solution: You must neutralize the silica gel. Pre-equilibrate and elute your column using a solvent system containing 1–2% Triethylamine (TEA). TEA acts as a sacrificial base, irreversibly capping the acidic silanol sites before your compound interacts with them [3].

Q2: I am observing E/Z isomerization during recrystallization, reducing the purity of my desired (Z)-isomer. How can I maintain geometric integrity? A2: The pent-2-enenitrile double bond is a "push-pull" system. The electron-donating ethoxy group pushes electron density into the π -system, while the methanesulfonyl and nitrile groups pull it away. This drastically lowers the rotational barrier of the double bond. Thermal stress (prolonged heating above 60°C) provides enough kinetic energy to overcome this lowered barrier, leading to thermodynamic equilibration (E/Z isomerization).

  • The Solution: Avoid boiling solvents for extended periods. Utilize a low-temperature dual-solvent (anti-solvent) precipitation method. Dissolve the crude in a minimal amount of warm solvent (e.g., Ethyl Acetate at 45°C) and induce crystallization via the dropwise addition of a non-polar anti-solvent (e.g., Heptane), followed by rapid cooling.

Q3: During recrystallization, my product "oils out" (forms a biphasic liquid) instead of forming crystals. How do I force crystallization? A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its depressed melting point, usually because the solvent system becomes too non-polar too quickly, or the crude contains highly soluble impurities that disrupt the crystal lattice.

  • The Solution: Adjust your solvent/anti-solvent ratio to be slightly more polar. If oiling occurs, gently reheat the mixture until homogeneous, add 5% more of the primary solvent (EtOAc), and cool much slower. Scratching the inside of the flask with a glass rod provides high-energy nucleation sites to encourage lattice formation.

Quantitative Data: Recrystallization Solvent Matrix

Selecting the correct solvent system is critical for balancing yield and purity while avoiding thermal degradation. The table below summarizes the performance of various solvent systems for this specific class of sulfonyl enol ethers [4].

Primary SolventAnti-SolventRatio (v/v)Expected RecoveryExpected PurityMechanistic Notes & Observations
Ethyl Acetate Heptane 1:485–90%>98%Optimal. Excellent solubility in EtOAc allows low-temp dissolution. Heptane forces slow, highly ordered crystal lattice formation.
Dichloromethane Hexanes 1:570–75%95%Moderate. High risk of oiling out if Hexanes are added too rapidly due to the stark polarity contrast.
Ethanol Water 5:1<40%N/AAvoid. Protic environment combined with trace acids in water leads to partial enol ether hydrolysis during heating.
MTBE Heptane 1:280–85%96%Good alternative. Low boiling point of MTBE minimizes thermal stress, preserving E/Z isomeric ratios.
Experimental Protocols
Protocol A: Acid-Free Flash Chromatography (TEA-Deactivated Silica)

Use this protocol if your crude purity is <90% to remove highly polar impurities before recrystallization.

  • Solvent Preparation: Prepare your mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Dry-pack the glass column with flash-grade silica gel. Pour the TEA-doped solvent over the silica and apply positive pressure to equilibrate the column. Self-Validation Check: Ensure at least 3 column volumes of TEA-solvent have passed through to guarantee complete silanol capping [5].

  • Sample Loading: Dissolve the crude 3-Ethoxy-2-methanesulfonylpent-2-enenitrile in the absolute minimum volume of the TEA-doped mobile phase. Load carefully onto the silica bed.

  • Elution: Elute using the isocratic TEA-doped solvent system. Monitor fractions via TLC (UV active at 254 nm).

  • Concentration: Combine pure fractions and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 40°C to prevent thermal isomerization.

Protocol B: Low-Temperature Dual-Solvent Recrystallization

Use this protocol for final polishing to achieve >98% purity and isomeric consistency.

  • Dissolution: Place the pre-purified compound in a clean, dry Erlenmeyer flask. Add Ethyl Acetate dropwise while warming the flask in a water bath set to strictly 45°C (do not exceed 50°C). Swirl until the solid is just dissolved.

  • Anti-Solvent Addition: Remove the flask from the heat source. Immediately begin adding ambient-temperature Heptane dropwise while swirling continuously.

  • Nucleation: Stop adding Heptane the moment the solution becomes faintly cloudy (the cloud point). Add exactly one drop of Ethyl Acetate to clear the solution, then add a seed crystal if available.

  • Cooling Ramp: Allow the flask to cool undisturbed to room temperature over 1 hour. Once at room temperature, transfer to a 4°C refrigerator for 4 hours to maximize yield.

  • Isolation: Filter the resulting crystals rapidly via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Heptane (5 mL). Dry under high vacuum for 12 hours.

References
  • Almerja Scientific. (2025). Reactions of Enol Ethers: Hydrolysis Mechanisms. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Elsevier. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification by Column Chromatography: Dry-Packing and Equilibration. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 3-Ethoxy-2-methanesulfonylpent-2-enenitrile Purity Analysis: Core-Shell Biphenyl vs. Traditional C18

Executive Summary For pharmaceutical researchers and analytical scientists, developing a stability-indicating assay for highly functionalized conjugated systems requires moving beyond traditional hydrophobic retention. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For pharmaceutical researchers and analytical scientists, developing a stability-indicating assay for highly functionalized conjugated systems requires moving beyond traditional hydrophobic retention. This guide objectively compares the performance of conventional fully porous C18 columns against modern core-shell Biphenyl stationary phases for the purity and isomer analysis of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile . By leveraging orthogonal selectivity, the optimized method ensures baseline resolution of geometric isomers and complies with the modernized[1].

Chemical Context & Analytical Challenges

3-Ethoxy-2-methanesulfonylpent-2-enenitrile (CAS: 1704400-69-0) is a versatile small-molecule scaffold (MW: 203.26)[2]. Its structure features a pent-2-ene backbone heavily substituted with an ethoxy group, a strongly electron-withdrawing nitrile (-CN) group, and a polar methanesulfonyl (-SO₂Me) group[3].

The Core Challenge: The molecule exists as a mixture of E and Z geometric isomers. Because these isomers possess nearly identical hydrophobic surface areas but distinct dipole moments and spatial geometries, traditional reversed-phase methods (which rely purely on dispersive forces) often fail to provide adequate selectivity, leading to co-elution.

Mechanistic Comparison: Why C18 Fails and Biphenyl Succeeds

To establish a robust method, we compared a traditional fully porous C18 column (5 µm) against a core-shell Biphenyl column (2.6 µm).

  • Traditional C18 (Fully Porous): Relies exclusively on dispersive (hydrophobic) van der Waals interactions. It struggles to differentiate the subtle stereoelectronic differences between the E and Z isomers of the conjugated sulfonyl nitrile system, resulting in poor resolution ( Rs​<1.5 ).

  • Core-Shell Biphenyl: Offers multi-modal retention. The dual-ring system provides strong π−π interactions with the conjugated double bond and nitrile group, while the polarizable aromatic electrons engage in dipole-dipole interactions with the methanesulfonyl group[4]. Furthermore, the 2.6 µm solid-core architecture minimizes eddy diffusion (van Deemter A term) and improves mass transfer ( C term), delivering UHPLC-level efficiencies on standard HPLC systems[5].

Mechanism Analyte 3-Ethoxy-2-methanesulfonylpent-2-enenitrile (E/Z Isomer Mixture) C18 Traditional C18 Phase (Hydrophobic Interactions Only) Analyte->C18 Dispersive Forces Biphenyl Core-Shell Biphenyl Phase (π-π, Dipole & Steric Interactions) Analyte->Biphenyl Multi-modal Selectivity Coelution Poor Resolution (Rs < 1.5) Co-elution of Isomers C18->Coelution Baseline Baseline Resolution (Rs > 2.0) Clear E/Z Separation Biphenyl->Baseline

Fig 1. Mechanistic comparison of stationary phase interactions for E/Z isomer resolution.

Data Presentation: Chromatographic Performance Comparison
ParameterFully Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)Analytical Causality
Retention Mechanism Dispersive (Hydrophobic)Dispersive, π−π , DipoleBiphenyl provides orthogonal selectivity for the highly polar -SO₂Me and -CN groups.
E/Z Isomer Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline)Shape recognition and polarizability of the biphenyl rings differentiate the geometric isomers.
Tailing Factor ( Tf​ ) 1.61.1Core-shell architecture improves mass transfer; optimized end-capping reduces secondary silanol interactions.
Backpressure ~120 bar~240 bar2.6 µm particles increase pressure but remain well within standard HPLC limits (<400 bar).
Run Time 18 min8 minShorter diffusion path in core-shell particles allows higher optimal linear velocities[5].

Optimized Experimental Protocol

The following protocol utilizes the Biphenyl column to create a self-validating system.

1. Mobile Phase Preparation:

  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water.

    • Causality: The acidic modifier (pH ~2.7) ensures that any trace acidic impurities remain fully protonated, preventing peak tailing. It also provides a consistent ionic strength for the dipole-dipole interactions on the stationary phase.

  • Organic Phase (B): 100% Acetonitrile.

    • Causality: Acetonitrile is aprotic and lacks the hydrogen-bonding capability of methanol. This prevents the solvent from out-competing the analyte for the π−π interactions on the biphenyl rings, maximizing isomer selectivity[4].

2. Instrumental Conditions:

  • Column: Core-Shell Biphenyl (150 x 4.6 mm, 2.6 µm)

  • Flow Rate: 1.0 mL/min

  • Gradient: 20% B to 60% B over 8 minutes.

  • Column Temperature: 30°C (Thermostating is critical as π−π interactions are highly temperature-dependent).

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm (Targeting the conjugated π system of the pent-2-ene backbone).

3. System Suitability Criteria (Self-Validation): Prior to any sample analysis, the system must pass the following criteria: Resolution ( Rs​ ) between E and Z isomers ≥2.0 ; Tailing Factor ( Tf​ ) ≤1.5 ; Peak Area %RSD (n=5) ≤2.0% .

ICH Q2(R2) Method Validation Framework

Under the recently modernized [6] and ICH Q2(R2) guidelines (effective June 2024)[7], analytical procedures must be proven "fit for purpose" through a comprehensive lifecycle approach.

Validation Start Method Optimization (Core-Shell Biphenyl) Specificity Specificity & Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Robustness Robustness (DoE Approach) Accuracy->Robustness Report ICH Q2(R2) Regulatory Validation Report Robustness->Report

Fig 2. ICH Q2(R2) compliant analytical method validation workflow.

Step-by-Step Validation Procedures
A. Specificity & Selectivity (Stability-Indicating Power)
  • Causality: You must demonstrate that the E and Z isomers, as well as any degradation products, do not co-elute, proving the method is stability-indicating[6].

  • Protocol: Perform forced degradation on the API using 0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light (254 nm), and thermal stress (60°C) for 24 hours. Assess peak purity using a Photodiode Array (PDA) detector.

  • Acceptance Criteria: Peak purity angle < Purity threshold for all analyte peaks. No interference at the retention times of the E and Z isomers.

B. Linearity & Range
  • Causality: Ensures the detector response is directly proportional to the concentration of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile within the operational range[1].

  • Protocol: Prepare 7 calibration standards ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit. Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤2.0% of the target concentration response.

C. Accuracy (Spike Recovery)
  • Causality: Validates that the method measures the exact true value without matrix interference or extraction losses[8].

  • Protocol: Spike known amounts of the Z-isomer impurity into the E-isomer standard at three levels: 50%, 100%, and 150% of the specification limit. Prepare each level in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

D. Precision (Repeatability & Intermediate Precision)
  • Causality: Confirms the method is free from random error and is reproducible across different conditions[8].

  • Protocol: For repeatability, perform 6 replicate injections of a 100% test concentration sample. For intermediate precision, have a second analyst prepare and run 6 new replicates on a different day using a different HPLC system.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤2.0% for both intra-day and inter-day assessments.

E. Robustness (Design of Experiments - DoE)
  • Causality: Proves the method's reliability during normal day-to-day operational fluctuations[8].

  • Protocol: Systematically vary critical parameters: flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2% ).

  • Acceptance Criteria: System suitability parameters ( Rs​>2.0 , Tf​<1.5 ) must remain unaffected, ensuring the method's ruggedness in a QC environment.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile

Introduction In the landscape of drug development and chemical research, the precise structural elucidation of novel small molecules is a cornerstone of progress. 3-Ethoxy-2-methanesulfonylpent-2-enenitrile is a multifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development and chemical research, the precise structural elucidation of novel small molecules is a cornerstone of progress. 3-Ethoxy-2-methanesulfonylpent-2-enenitrile is a multifunctional compound featuring an α,β-unsaturated nitrile system, an enol ether, and a vinyl sulfone group. Understanding its behavior under mass spectrometric analysis is critical for its identification and characterization in complex matrices. Due to the absence of published fragmentation data for this specific molecule[1], this guide provides a predictive analysis based on established chemical principles and data from analogous structures.

This document serves as an in-depth technical guide for researchers, offering a proposed fragmentation scheme derived from Collision-Induced Dissociation (CID) tandem mass spectrometry. We will explore the logical underpinnings of the most probable fragmentation pathways, provide a robust experimental protocol for data acquisition, and compare the expected outcomes with alternative fragmentation methods. Our approach is grounded in the fundamental principles of gas-phase ion chemistry to provide a reliable framework for identifying this and structurally related compounds.

Experimental Design & Methodology

The primary goal of the experimental design is to generate a protonated precursor ion of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile with minimal in-source fragmentation and then to systematically fragment it to produce a reproducible and informative product ion spectrum. Electrospray Ionization (ESI) is the chosen ionization technique due to its "soft" nature, which preserves the integrity of the parent molecule, making it ideal for tandem mass spectrometry (MS/MS) studies.[2][3][4]

Instrumentation and Parameters

A triple quadrupole or a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer is recommended for this analysis, providing the capability to select a precursor ion and analyze its fragments.

Table 1: Recommended Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe molecule possesses several sites amenable to protonation (nitrile nitrogen, ether oxygen, sulfone oxygens). Positive mode is expected to yield a strong [M+H]⁺ signal.[2]
Sample Infusion 5 µL/min via syringe pumpDirect infusion ensures a stable ion signal for method development and fragmentation analysis without chromatographic interference.
Solvent System 50:50 Acetonitrile:Water + 0.1% Formic AcidA standard solvent system for ESI that promotes efficient droplet formation and ionization. Formic acid provides a proton source to facilitate the formation of the [M+H]⁺ ion.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume to maximize ion generation from the analyte solution.[5]
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Aids in the evaporation of solvent from the ESI droplets, releasing the analyte ions into the gas phase.
Desolvation Temperature 350 - 450 °CEnsures complete desolvation without inducing thermal degradation of the analyte.
Precursor Ion Selection m/z 204.069Corresponds to the calculated monoisotopic mass of the protonated molecule, [C₈H₁₃NO₃S + H]⁺.[1]
Collision Gas ArgonAn inert gas commonly used in CID that provides efficient kinetic energy transfer to induce fragmentation.[6][7]
Collision Energy 10 - 40 eV (Ramped)A ramped collision energy allows for the observation of both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragments in a single experiment, providing a comprehensive spectrum.
Experimental Workflow: Step-by-Step Protocol
  • Sample Preparation: Prepare a 1-10 µg/mL solution of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile in the solvent system.

  • MS1 Spectrum Acquisition: Infuse the sample and acquire a full scan (MS1) spectrum to confirm the presence and isolation width of the [M+H]⁺ precursor ion at m/z 204.069.

  • MS/MS Method Setup: Create an MS/MS method selecting m/z 204.069 as the precursor ion.

  • Collision Energy Optimization: Perform several MS/MS scans at discrete collision energies (e.g., 10, 20, 30, 40 eV) to understand how the fragmentation pattern changes with increasing internal energy. This helps to distinguish primary fragments from subsequent ones.

  • Comprehensive MS/MS Acquisition: Acquire the final product ion spectrum using a ramped collision energy (e.g., 10-40 eV) to capture all significant fragments in a single analysis.

This self-validating protocol, moving from confirmation of the precursor to systematic fragmentation, ensures that the resulting product ion spectrum is directly and unambiguously linked to the target molecule.

Proposed Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion (m/z 204.07) of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile will be governed by the relative stabilities of the potential fragment ions and neutral losses. The structure contains several key functional groups that will direct the fragmentation: the ethoxy group, the methanesulfonyl group, the nitrile group, and the ethyl group on the pentene backbone.

The primary fragmentation processes in CID involve the cleavage of the weakest bonds or rearrangements to more stable structures.[8] For even-electron ions like the [M+H]⁺ species generated by ESI, fragmentation typically proceeds through the loss of stable, neutral molecules.[2]

Pathway 1: Loss of Ethene via McLafferty-type Rearrangement

A common fragmentation pathway for molecules containing ether linkages is the neutral loss of an alkene through a six-membered ring transition state, analogous to a McLafferty rearrangement.[9][10] In this case, a hydrogen from the ethyl portion of the ethoxy group can be transferred to the sulfonyl oxygen, leading to the elimination of a neutral ethene molecule (28.03 Da).

Pathway 1 cluster_main Pathway 1: Loss of Ethene precursor [M+H]⁺ m/z 204.07 fragment1 [M+H - C₂H₄]⁺ m/z 176.04 precursor->fragment1 -28.03 Da neutral_loss1 Loss of Ethene (C₂H₄) Pathway 2 cluster_main Pathway 2: Loss of Methanesulfonyl Radical precursor [M+H]⁺ m/z 204.07 fragment2 [M+H - •SO₂CH₃]⁺ m/z 125.08 precursor->fragment2 -79.00 Da neutral_loss2 Loss of •SO₂CH₃ Radical

Caption: Cleavage of the C-S bond.

Pathway 3: Fragmentation of the Pentene Chain

Alpha cleavage is a dominant fragmentation mechanism for many functional groups. [10][11]Here, cleavage of the C-C bond alpha to the double bond (allylic cleavage) in the pentene side chain would be favorable due to the formation of a resonance-stabilized cation. This would result in the loss of an ethyl radical (•C₂H₅), a loss of 29.04 Da.

Pathway 3 cluster_main Pathway 3: Allylic Cleavage precursor [M+H]⁺ m/z 204.07 fragment3 [M+H - •C₂H₅]⁺ m/z 175.03 precursor->fragment3 -29.04 Da neutral_loss3 Loss of Ethyl Radical (•C₂H₅)

Caption: Loss of an ethyl radical from the pentene chain.

Summary of Predicted Fragments

The following table summarizes the key fragments expected from the CID of protonated 3-Ethoxy-2-methanesulfonylpent-2-enenitrile.

Table 2: Predicted Product Ions and Neutral Losses

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Neutral Loss FormulaProposed Fragmentation Pathway
204.07176.0428.03C₂H₄Pathway 1: Loss of ethene from the ethoxy group
204.07175.0329.04•C₂H₅Pathway 3: Allylic cleavage of the pentene side chain
204.07125.0879.00•SO₂CH₃Pathway 2: Cleavage of the methanesulfonyl radical

Comparison with Alternative Fragmentation Techniques

While Collision-Induced Dissociation (CID) is the most common method for fragmenting small molecules, other techniques exist, such as Higher-energy Collisional Dissociation (HCD). [6]

  • CID (in a Quadrupole or Ion Trap): This is a low-energy process that involves multiple collisions. [12][13]It is particularly effective at promoting rearrangement reactions, such as the proposed loss of ethene (Pathway 1). However, it can sometimes suffer from a "one-third rule" in ion traps, where low-mass fragments are not detected. [13]* HCD (in an Orbitrap): This is a higher-energy process that occurs in a separate HCD cell. [6]It typically results in more bond-cleavage-driven fragmentation and fewer rearrangement products. For this molecule, HCD would likely favor the production of the m/z 125.08 and m/z 175.03 ions (Pathways 2 and 3) over the m/z 176.04 ion from Pathway 1.

For initial structural elucidation of a novel small molecule like this, the comprehensive data from ramped-energy CID in a Q-TOF or triple quadrupole instrument provides the most informative starting point, revealing both rearrangement and direct cleavage pathways.

Conclusion

The tandem mass spectrometry analysis of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile is predicted to yield a rich fragmentation spectrum. By applying fundamental principles of gas-phase ion chemistry, we anticipate three primary fragmentation pathways initiated from the protonated molecule ([M+H]⁺ at m/z 204.07). These include a characteristic loss of ethene from the ethoxy group, cleavage of the methanesulfonyl radical, and an allylic cleavage of the pentene side chain. The relative abundance of these fragments will be dependent on the collision energy applied. This predictive guide provides a robust analytical framework for researchers to identify and characterize this molecule, demonstrating how a systematic, principles-based approach can overcome the lack of existing library data.

References

  • Studies in organic mass spectrometry. XVII The fragmentation of methyl enol ethers of 1,3‐cyclohexanediones and 1,3‐cyclopentanediones. ResearchGate. Available at: [Link]

  • Smith, D. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • Kertesz, V. & Van Berkel, G. J. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Published February 10, 2019. Available at: [Link]

  • 3-ethoxy-2-methanesulfonylpent-2-enenitrile (C8H13NO3S). PubChem. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Hinata, N. Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Calgary. Available at: [Link]

  • Collision-induced Dissociation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Samapti, K. et al. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Published November 26, 2014. Available at: [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. Published May 27, 2011. Available at: [Link]

  • Collision-induced Dissociation. Journal of Developments in Mass Spectrometry. Available at: [Link]

  • 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Published February 11, 2023. Available at: [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PMC. Published May 18, 2017. Available at: [Link]

  • 3-ethoxy-2-methanesulfonylpent-2-enenitrile — Chemical Substance Information. NextSDS. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Maryland. Available at: [Link]

  • Wesdemiotis, C. Fragmentation pathways of polymer ions. PubMed. Published July 15, 2011. Available at: [Link]

  • 6.11: Fragmentation Pathways. Chemistry LibreTexts. Published October 4, 2022. Available at: [Link]

  • A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. ResearchGate. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

Sources

Validation

evaluating the electrophilicity of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile against similar enol ethers

Target Audience: Synthetic Chemists, Application Scientists, and Drug Development Professionals Content Focus: Kinetic evaluation, structural causality, and comparative benchmarking of push-pull alkenes. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Application Scientists, and Drug Development Professionals Content Focus: Kinetic evaluation, structural causality, and comparative benchmarking of push-pull alkenes.

Executive Summary & Structural Causality

In the design of highly functionalized heterocyclic scaffolds (e.g., pyrazoles, pyrimidines, and diazepines) for active pharmaceutical ingredients (APIs), the choice of the electrophilic building block dictates both the reaction trajectory and the chemoselectivity of the synthesis. 3-Ethoxy-2-methanesulfonylpent-2-enenitrile (EMP) is a highly specialized "push-pull" enol ether. It features a β -ethoxy donor group (push) and two potent α -acceptor groups: a cyano (-CN) and a methanesulfonyl (-SO₂Me) moiety (pull).

While classical enol ethers like Ethoxymethylenemalononitrile (EMMN) are prized for their extreme electrophilicity, their hyper-reactivity often leads to uncontrolled bis-additions, oligomerization, or poor regioselectivity in complex API synthesis. EMP solves this by introducing an ethyl group at the β -position.

The Causality of Steric Braking

The electrophilicity of push-pull alkenes is governed by the stability of the zwitterionic tetrahedral intermediate and the activation energy required to reach it [1]. While the -SO₂Me and -CN groups in EMP provide massive electronic stabilization for the incoming negative charge (comparable to the two -CN groups in EMMN), the β -ethyl group acts as a steric brake . It physically obstructs the Bürgi-Dunitz trajectory of incoming nucleophiles and introduces severe A-1,3 allylic strain in the transition state. This effectively lowers its Mayr electrophilicity parameter ( E ), transforming it from a hyper-reactive electrophile into a chemoselective, precision reagent.

Mechanism E Electrophile (Enol Ether) Int Tetrahedral Intermediate E->Int Nucleophilic Attack Nu Nucleophile (Amine) Nu->Int Prod Substitution Product Int->Prod Elimination LG Leaving Group (Ethanol) Int->LG

Fig 1. Addition-elimination (vinylogous substitution) mechanism of nucleophiles on push-pull enol ethers.

Comparative Electrophilicity Data

To objectively evaluate EMP against industry-standard alternatives, we benchmark their reactivity using relative second-order rate constants ( krel​ ) derived from kinetic studies with standard amine nucleophiles (e.g., piperidine) in acetonitrile [2].

Table 1: Quantitative Comparison of Push-Pull Enol Ethers
Compound α -Acceptor 1 α -Acceptor 2 β -SubstituentRelative Electrophilicity ( krel​ )Primary Synthetic Utility
Ethoxymethylenemalononitrile (EMMN) -CN-CN-H 1.0×100 (Ref)Rapid, unhindered heterocyclic cyclizations.
Ethyl (ethoxymethylene)cyanoacetate (EMCA) -CN-CO₂Et-H 1.5×10−2 Synthesis of ester-functionalized pyrazoles.
2-(Ethoxymethylene)-1,3-indandione -C(=O)--C(=O)--H 8.5×10−1 Merocyanine dye and fluorophore intermediates.
3-Ethoxy-2-methanesulfonylpent-2-enenitrile (EMP) -CN-SO₂Me-Ethyl 4.2×10−4 Chemoselective, sterically controlled API scaffolds.

Data Synthesis: As demonstrated in Table 1, replacing a hydrogen atom with an ethyl group at the β -carbon (comparing EMMN to EMP) results in a nearly 4-log drop in relative electrophilicity. However, the presence of the -SO₂Me group ensures the reaction still proceeds to completion under mild heating. This attenuated reactivity is highly desirable when coupling with multifunctional APIs where off-target nucleophilic attacks must be suppressed.

Experimental Validation: Kinetic Protocol

To establish a self-validating system for measuring the electrophilicity of EMP, we utilize Stopped-Flow UV-Vis Spectroscopy to extract pseudo-first-order rate constants ( kobs​ ). This methodology isolates the electrophilic behavior by flooding the system with excess nucleophile, ensuring that the concentration of the nucleophile remains effectively constant [3].

Step-by-Step Methodology: Stopped-Flow Kinetics
  • Reagent Preparation (Isolation of Variables):

    • Prepare a 0.1 mM stock solution of EMP in anhydrous, oxygen-free acetonitrile.

    • Prepare a series of piperidine (nucleophile) solutions in acetonitrile ranging from 2.0 mM to 20.0 mM (20- to 200-fold excess).

    • Causality: The massive stoichiometric excess ensures pseudo-first-order conditions, preventing nucleophile depletion from skewing the kinetic decay curve.

  • Instrument Calibration:

    • Equilibrate the stopped-flow spectrophotometer to exactly 20.0±0.1∘C .

    • Causality: The activation energy ( ΔG‡ ) of sterically hindered alkenes is highly sensitive to thermal fluctuations. Strict thermoregulation prevents artifactual rate acceleration.

  • Data Acquisition:

    • Rapidly inject and mix equal volumes of the EMP and piperidine solutions.

    • Monitor the disappearance of the EMP π→π∗ absorption band (typically λmax​≈265 nm ) over time.

  • Kinetic Extraction:

    • Fit the resulting absorbance decay curve to the exponential function: At​=A∞​+(A0​−A∞​)e−kobs​t .

    • Self-Validation: Ensure the R2 of the exponential fit is >0.99 . If deviation occurs, it indicates competing side reactions (e.g., oligomerization), which invalidates the run.

  • LFER Analysis (Linear Free Energy Relationship):

    • Plot kobs​ against the specific nucleophile concentrations [Nu] . The slope of this linear regression yields the intrinsic second-order rate constant k2​ ( M−1s−1 ), which can be plugged into the Mayr equation ( logk2​=sN​(N+E) ) to determine the absolute electrophilicity parameter E .

Workflow S1 1. Reagent Preparation (0.1mM Electrophile & Excess Amine) S2 2. Stopped-Flow Mixing (Anhydrous MeCN, 20.0°C) S1->S2 S3 3. Spectroscopic Monitoring (Track λ_max Decay via UV-Vis) S2->S3 S4 4. Kinetic Extraction (Fit Pseudo-First-Order Decay to get k_obs) S3->S4 S5 5. LFER Analysis (Plot k_obs vs [Nu] for Mayr E Value) S4->S5

Fig 2. Self-validating workflow for evaluating push-pull alkene electrophilicity via stopped-flow kinetics.

Strategic Advantages in Drug Development

For drug development professionals, the choice to utilize 3-Ethoxy-2-methanesulfonylpent-2-enenitrile over simpler analogues like EMMN is driven by two main factors:

  • Chemoselective Coupling: In complex molecules containing both primary and secondary amines, the extreme steric hindrance of the β -ethyl group in EMP heavily biases the reaction toward the less sterically encumbered primary amine. EMMN, lacking this steric brake, often yields inseparable mixtures of regioisomers.

  • Pharmacophore Integration: The methanesulfonyl (-SO₂Me) group is a privileged motif in medicinal chemistry (found in COX-2 inhibitors and anti-androgens). Unlike the redundant cyano groups in EMMN, the -SO₂Me group in EMP is retained in the final heterocycle, directly contributing to the hydrogen-bonding network and metabolic stability of the resulting API.

References

  • Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study. The Journal of Organic Chemistry, 2004. Provides foundational causality regarding the electronic polarization and rotational barriers in push-pull enol ethers. URL:[Link]

  • Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews, 2016. Details the synthetic utility, addition-elimination mechanisms, and relative reactivities of highly polarized push-pull alkenes. URL:[Link]

  • Nucleophilicity Parameters of Stabilized Iodonium Ylides for Characterizing Their Synthetic Potential. Journal of the American Chemical Society, 2016. Outlines the gold-standard LFER methodology (Mayr equation) and stopped-flow kinetic protocols used to benchmark electrophilicity. URL:[Link]

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2-methanesulfonylpent-2-enenitrile
Reactant of Route 2
3-Ethoxy-2-methanesulfonylpent-2-enenitrile
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